1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of three methyl groups at positions 1, 3, and 5, and an aldehyde group at position 2 on the pyrrole ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-hexanedione with methylamine under acidic conditions to form the pyrrole ring, followed by formylation at the 2-position to introduce the aldehyde group. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3,5-Trimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1,3,5-Trimethyl-1H-pyrrole-2-methanol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is exploited in various chemical syntheses and biological assays to modify or detect specific molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl groups at positions 1, 3, and 5.
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at position 3 instead of position 2.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl group at position 1 and has the aldehyde group at position 3.
Uniqueness
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is unique due to the specific arrangement of its methyl and aldehyde groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1,3,5-trimethylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHCGLGZSOFCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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